Comprehensive Analysis of 4,6-Dithia-1-azabicyclo[3.2.0]heptane: Geometry, Electronics, and Pharmacophore Potential
Comprehensive Analysis of 4,6-Dithia-1-azabicyclo[3.2.0]heptane: Geometry, Electronics, and Pharmacophore Potential
The following technical guide provides an in-depth analysis of the molecular geometry, electronic structure, and pharmacological relevance of 4,6-Dithia-1-azabicyclo[3.2.0]heptane . This document is structured for researchers and drug development professionals, focusing on the unique "aminodithioacetal" bridgehead and its implications for scaffold stability and bioactivity.
Architectural Fundamentals & Nomenclature
The molecule 4,6-Dithia-1-azabicyclo[3.2.0]heptane (CAS 260550-62-7) represents a highly specialized bicyclic heterocycle. Unlike the classical penam nucleus (which contains only one sulfur at position 4), this scaffold integrates a second sulfur atom into the four-membered ring at position 6.
Structural Connectivity
The skeleton is a fused bicyclic system consisting of a five-membered thiazolidine ring and a four-membered thietane (specifically, a 1,3-thiazetidine) ring. The defining feature of this molecule is the bridgehead carbon (C5) , which is covalently bonded to three heteroatoms: the bridgehead nitrogen (N1) and two sulfur atoms (S4 and S6).
Numbering Scheme (IUPAC for Bicyclo[3.2.0]):
-
Position 1: Nitrogen (Bridgehead)
-
Position 2, 3: Carbon atoms (5-membered ring path)
-
Position 4: Sulfur (5-membered ring path)
-
Position 5: Carbon (Bridgehead)
-
Position 6: Sulfur (4-membered ring path)
This connectivity creates a unique aminodithioacetal center at C5, a structural motif with significant electronic consequences compared to the standard N,S-acetal found in penicillins.
Visualization of Connectivity
The following diagram illustrates the connectivity and the critical "heteroatom-dense" bridgehead region.
Caption: Connectivity map highlighting the C5 bridgehead bonded to N1, S4, and S6.
Molecular Geometry and Conformational Analysis
The geometry of 4,6-dithia-1-azabicyclo[3.2.0]heptane is dominated by the strain of the fused [3.2.0] system and the repulsive interactions between the lone pairs of the heteroatoms.
Ring Puckering and Strain
-
5-Membered Ring (Thiazolidine): Adopts an envelope conformation . Typically, the sulfur atom (S4) or the C3 carbon acts as the flap. This puckering minimizes torsional strain and eclipsing interactions between substituents on C2 and C3.
-
4-Membered Ring (Thiazetidine): The four-membered ring containing N1-C7-S6-C5 is inherently strained. Unlike cyclobutane, which puckers significantly (~30°), the presence of sulfur (S6) and nitrogen (N1) alters the flexibility. The longer C-S bonds (approx. 1.82 Å) compared to C-C bonds (1.54 Å) deform the square geometry into a trapezoidal or irregular rhombus shape, often forcing the ring into a nearly planar or slightly puckered conformation to accommodate the bond angle requirements of Sulfur (~92-100°).
Bridgehead Pyramidalization (N1)
In biologically active beta-lactams (e.g., penams), the bridgehead nitrogen is forced into a pyramidal geometry. This suppresses the amide resonance (in lactams), increasing the reactivity of the carbonyl. In the saturated 4,6-dithia-1-azabicyclo[3.2.0]heptane , N1 is an amine, not an amide. However, the geometric constraints of the fused ring system still impose a pyramidal geometry on N1.
-
Consequence: The lone pair on N1 has significant
character and is directionally fixed, pointing "exo" relative to the concave face of the bicyclic system (the "butterfly" fold).
The C5 Geometry (The "Hotspot")
The C5 carbon is tetrahedral (
-
Bond Angles: The N1-C5-S4 and N1-C5-S6 angles are compressed by the ring constraints (likely < 109.5°), while the S4-C5-S6 angle (exocyclic to both rings) may be expanded.
-
Bond Lengths: The C5-S4 and C5-S6 bonds are lengthened due to the anomeric effect (interaction with the N1 lone pair), making them potentially labile.
Electronic Structure & Reactivity
The electronic profile is defined by the interaction of three adjacent lone pair systems (N1, S4, S6).
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Primarily composed of the antibonding combination of the Sulfur lone pairs (
) and the Nitrogen lone pair ( ). The proximity of S4 and S6 allows for through-space interaction, raising the HOMO energy and making the molecule a potent nucleophile or susceptible to oxidation. -
LUMO (Lowest Unoccupied Molecular Orbital): Likely corresponds to the
orbitals of the C-S bonds, particularly at the C5 position.
Stereoelectronic Effects (Anomeric Interactions)
The stability of the C5 center is governed by multiple anomeric interactions:
- : The nitrogen lone pair donates electron density into the antibonding orbital of the C5-S4 bond.
- : Similarly, donation occurs into the C5-S6 bond.
Impact: These interactions stabilize the gauche conformation of the lone pair relative to the C-S bonds but weaken the C-S bonds , increasing the likelihood of ring opening (C5-S bond cleavage) under acidic conditions or metabolic attack.
Quantitative Structural Parameters (Estimated)
Based on computational data for analogous penam systems:
| Parameter | Estimated Value | Causality |
| Bond Length (C5-N1) | 1.44 - 1.46 Å | Shortened slightly due to anomeric donation. |
| Bond Length (C5-S4) | 1.83 - 1.85 Å | Lengthened due to |
| Bond Length (C5-S6) | 1.84 - 1.86 Å | Lengthened; high strain in 4-membered ring. |
| Fold Angle | 120° - 135° | "Butterfly" angle between the two ring planes. |
| N1 Pyramidalization | High | Essential for bridgehead constraints. |
Synthetic Accessibility
While the lactam derivative (4,6-dithia-1-azabicyclo[3.2.0]heptan-7-one) is more common in literature as a beta-lactamase inhibitor core, the saturated heptane can be accessed via reduction or de novo synthesis.
Proposed Synthetic Pathway
Route A: Reduction of the Lactam The most reliable route involves the reduction of the C7 carbonyl of the corresponding lactam (CAS 260051-07-8).
-
Starting Material: (5R)-4,6-dithia-1-azabicyclo[3.2.0]heptan-7-one.[1][3]
-
Reagent: Borane-THF complex (
) or Lithium Aluminum Hydride ( ). -
Conditions: 0°C to Reflux, THF solvent.
-
Mechanism: Hydride attack on the lactam carbonyl, followed by elimination of the oxygen to form the cyclic amine.
Route B: Double Cysteine Condensation (Theoretical) A convergent synthesis involving a bis-electrophile and a cysteine derivative.
Caption: Conceptual synthetic workflow for constructing the bicyclic core.
Pharmacological Implications
Bioisosterism with Penams
The 4,6-dithia scaffold is a bioisostere of the penam nucleus.
-
Penam: 4-thia-1-azabicyclo[3.2.0]heptan-7-one.[2]
-
4,6-Dithia Analog: Replaces the C6 methylene of the penam with a Sulfur atom (S6).
-
Effect: The introduction of S6 changes the electronics of the 4-membered ring. In the lactam form (the drug active), the S6 sulfur can act as a leaving group or modify the reactivity of the beta-lactam carbonyl via inductive effects (Sulfur is electronegative) and resonance effects.
Metabolic Stability
The aminodithioacetal bridgehead (C5) is a potential metabolic liability.
-
Oxidative Metabolism: The sulfur atoms are prone to S-oxidation by CYP450 enzymes, forming sulfoxides or sulfones. S-oxidation at S6 significantly increases ring strain and reactivity.
-
Hydrolysis: The hemiaminal-like character of C5 makes it susceptible to acid-catalyzed ring opening, leading to the breakdown of the bicyclic system.
Application in Drug Design
This core is valuable for:
-
Beta-Lactamase Inhibitors: The strained ring system can acylate the active site serine of beta-lactamases. The extra sulfur (S6) may provide additional binding interactions or alter the acylation kinetics.
-
Transition State Analogs: The saturated heptane (non-lactam) can serve as a stable transition state mimic for the tetrahedral intermediate formed during beta-lactam hydrolysis.
References
-
PubChem. (2025).[4][5] (5R)-4,6-dithia-1-azabicyclo[3.2.0]heptan-7-one | C4H5NOS2.[1][3] National Library of Medicine. [Link]
-
ChemWhat. (2025). 4,6-Dithia-1-azabicyclo[3.2.0]heptane CAS# 260550-62-7. [Link]
-
Mansson, C. M., & Burns, N. Z. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Journal of Organic Chemistry. [Link][6]
-
Nosyk, D., et al. (2023).[7] 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry. ChemRxiv. [Link]
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- 1. (5R)-4,6-dithia-1-azabicyclo[3.2.0]heptan-7-one | C4H5NOS2 | CID 45088160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Thia-1-azabicyclo(3.2.0)heptan-7-one | C5H7NOS | CID 12314043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (5R)-4,6-dithia-1-azabicyclo[3.2.0]heptan-7-one | C4H5NOS2 | CID 45088160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Azabicyclo(3.2.0)heptan-7-one | C6H9NO | CID 549337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Azabicyclo(3.2.0)heptane | C6H11N | CID 19003653 - PubChem [pubchem.ncbi.nlm.nih.gov]
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